{[(2,4-DIFLUOROPHENYL)METHYL]CARBAMOYL}METHYL 3-CYANOBENZOATE
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Overview
Description
{[(2,4-DIFLUOROPHENYL)METHYL]CARBAMOYL}METHYL 3-CYANOBENZOATE is an organic compound characterized by the presence of a difluorophenyl group, a carbamoyl group, and a cyanobenzoate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[(2,4-DIFLUOROPHENYL)METHYL]CARBAMOYL}METHYL 3-CYANOBENZOATE typically involves the reaction of 2,4-difluorobenzylamine with methyl 3-cyanobenzoate in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane under an inert atmosphere to prevent oxidation. The product is then purified using column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve crystallization or recrystallization techniques to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
{[(2,4-DIFLUOROPHENYL)METHYL]CARBAMOYL}METHYL 3-CYANOBENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
{[(2,4-DIFLUOROPHENYL)METHYL]CARBAMOYL}METHYL 3-CYANOBENZOATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of {[(2,4-DIFLUOROPHENYL)METHYL]CARBAMOYL}METHYL 3-CYANOBENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with the receptor’s binding domain. These interactions can lead to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
2,4-Difluorobenzylamine: A precursor in the synthesis of the compound.
Methyl 3-cyanobenzoate: Another precursor used in the synthesis.
Dichloroaniline: A structurally similar compound with different substituents.
Uniqueness
{[(2,4-DIFLUOROPHENYL)METHYL]CARBAMOYL}METHYL 3-CYANOBENZOATE is unique due to the presence of both difluorophenyl and cyanobenzoate groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
[2-[(2,4-difluorophenyl)methylamino]-2-oxoethyl] 3-cyanobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F2N2O3/c18-14-5-4-13(15(19)7-14)9-21-16(22)10-24-17(23)12-3-1-2-11(6-12)8-20/h1-7H,9-10H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYLVUNWSFDIKNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)OCC(=O)NCC2=C(C=C(C=C2)F)F)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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